molecular formula C26H27ClFN3O3 B1663718 6-Chloro-5-[[4-[(4-fluorophenyl)methyl]-1-piperidinyl]carbonyl]-N,N,1-trimethyl-alpha-oxo-1H-indole-3-acetamide CAS No. 309913-42-6

6-Chloro-5-[[4-[(4-fluorophenyl)methyl]-1-piperidinyl]carbonyl]-N,N,1-trimethyl-alpha-oxo-1H-indole-3-acetamide

Cat. No. B1663718
M. Wt: 484 g/mol
InChI Key: GUTYHDCSDBBMGW-UHFFFAOYSA-N
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Description

This compound is an Active Pharmaceutical Ingredient (API) and is also known as (2R-trans)-6-chloro-5-[[4-[(4-fluorophenyl)methyl]-2,5-dimethyl-1-piperazinyl]carbonyl]-N,N,1-trimethyl-alpha-oxo-1H-indole-3-acetamide . It is used to treat a variety of disorders such as multiple myeloma, metastatic cancers and bone disease, psoriasis, rheumatoid arthritis and other inflammatory related disorders .

Scientific Research Applications

Pharmacological Properties

Compounds similar to 6-Chloro-5-[[4-[(4-fluorophenyl)methyl]-1-piperidinyl]carbonyl]-N,N,1-trimethyl-alpha-oxo-1H-indole-3-acetamide have demonstrated diverse pharmacological properties. Studies show activity in areas such as cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic applications. For example, certain pyridazino(4,5-b)indole-1-acetamide compounds, similar in structure, exhibit these properties (Habernickel, 2002).

Neurological and Receptor Affinity Studies

Research into 1-(4-fluorophenyl)-1H-indoles, which share structural components with the compound , indicates significant interactions with dopamine D-2 and serotonin 5-HT2 receptors. These interactions suggest potential applications in the treatment of neurological disorders. Some derivatives in this category have been found to be noncataleptogenic, which is a desirable trait for antipsychotic medications (Perregaard et al., 1992).

Synthesis and Structural Analysis

There is also interest in the synthesis and structural analysis of similar compounds. For instance, research has been conducted on N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which have been characterized by X-ray powder diffraction. These studies are vital for understanding the physical and chemical properties of these compounds, which can have implications for their pharmaceutical applications (Olszewska, Tarasiuk, & Pikus, 2011).

Potential Antipsychotic Properties

Research on 1-(4-fluorophenyl)-1H-indoles indicates that substitutions at specific positions can yield compounds with potent receptor binding and potential antipsychotic properties. These findings are relevant because they contribute to the development of new medications for psychiatric disorders (Perregaard et al., 1992).

Translocator Protein (TSPO) Ligand Development

Compounds structurally related to 6-Chloro-5-[[4-[(4-fluorophenyl)methyl]-1-piperidinyl]carbonyl]-N,N,1-trimethyl-alpha-oxo-1H-indole-3-acetamide have been synthesized as ligands for the translocator protein (TSPO). These ligands, such as SSR180575, are important for understanding and potentially treating conditions related to TSPO, including neurological disorders (Cheung et al., 2014).

properties

IUPAC Name

2-[6-chloro-5-[4-[(4-fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClFN3O3/c1-29(2)26(34)24(32)21-15-30(3)23-14-22(27)20(13-19(21)23)25(33)31-10-8-17(9-11-31)12-16-4-6-18(28)7-5-16/h4-7,13-15,17H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTYHDCSDBBMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC(=C(C=C21)Cl)C(=O)N3CCC(CC3)CC4=CC=C(C=C4)F)C(=O)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433029
Record name SX 011
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-chloro-5-[4-[(4-fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide

CAS RN

309913-42-6
Record name SX 011
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-5-[[4-[(4-fluorophenyl)methyl]-1-piperidinyl]carbonyl]-N,N,1-trimethyl-alpha-oxo-1H-indole-3-acetamide
Reactant of Route 2
Reactant of Route 2
6-Chloro-5-[[4-[(4-fluorophenyl)methyl]-1-piperidinyl]carbonyl]-N,N,1-trimethyl-alpha-oxo-1H-indole-3-acetamide
Reactant of Route 3
Reactant of Route 3
6-Chloro-5-[[4-[(4-fluorophenyl)methyl]-1-piperidinyl]carbonyl]-N,N,1-trimethyl-alpha-oxo-1H-indole-3-acetamide
Reactant of Route 4
Reactant of Route 4
6-Chloro-5-[[4-[(4-fluorophenyl)methyl]-1-piperidinyl]carbonyl]-N,N,1-trimethyl-alpha-oxo-1H-indole-3-acetamide
Reactant of Route 5
Reactant of Route 5
6-Chloro-5-[[4-[(4-fluorophenyl)methyl]-1-piperidinyl]carbonyl]-N,N,1-trimethyl-alpha-oxo-1H-indole-3-acetamide
Reactant of Route 6
Reactant of Route 6
6-Chloro-5-[[4-[(4-fluorophenyl)methyl]-1-piperidinyl]carbonyl]-N,N,1-trimethyl-alpha-oxo-1H-indole-3-acetamide

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